

Application Notes and Protocols for ARL67156 in Preventing ATP Degradation

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Compound of Interest		
Compound Name:	ARL67156 trisodium hydrate	
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Introduction

Extracellular adenosine triphosphate (ATP) is a critical signaling molecule involved in a myriad of physiological processes. However, its rapid degradation by cell-surface enzymes, known as ectonucleotidases, poses a significant challenge for in vitro and in vivo studies. The instability of ATP in biological samples can lead to the underestimation of its concentration and the misinterpretation of experimental results. ARL67156 (6-N,N-Diethyl-β,γ-dibromomethylene-D-adenosine triphosphate) is a widely used ecto-ATPase inhibitor that helps to preserve ATP levels in experimental samples, allowing for a more accurate assessment of purinergic signaling. These application notes provide detailed protocols for the use of ARL67156 in various experimental settings.

Mechanism of Action

ARL67156 is a competitive inhibitor of several ectonucleotidases, primarily targeting the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) family of enzymes. Specifically, it has been shown to be a weak competitive inhibitor of human NTPDase1 (CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1).[1] The inhibitory constants (Ki) for human NTPDase1 and NTPDase3 are approximately 11 μ M and 18 μ M, respectively.[1]

It is crucial to note that several studies have indicated that ARL67156 is a more potent inhibitor of adenosine diphosphate (ADP) degradation compared to ATP degradation in some biological



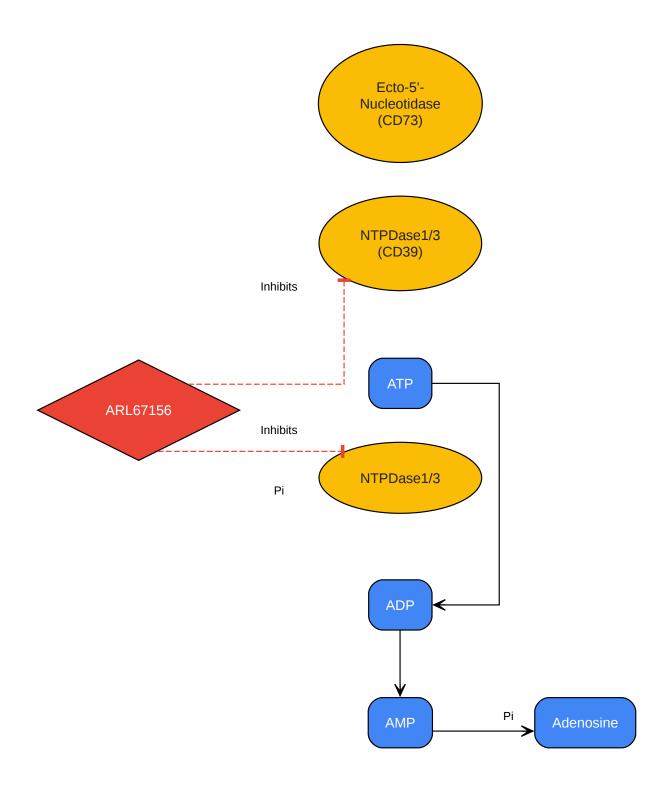
Methodological & Application

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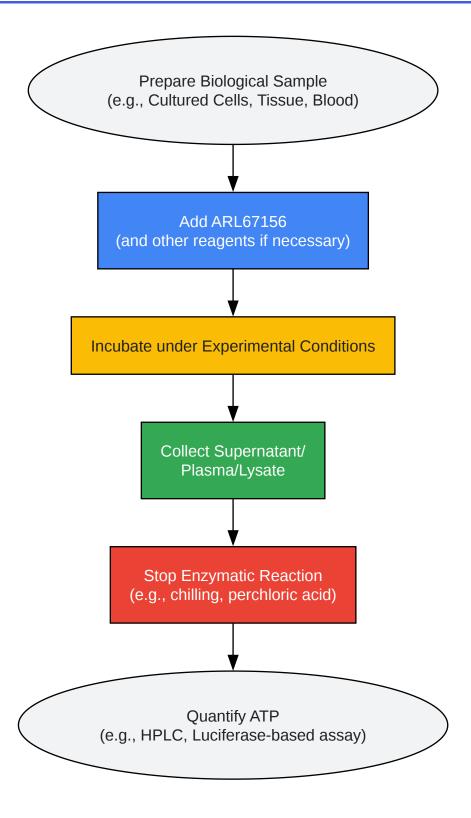
systems.[2][3] This can lead to an accumulation of ADP, which is also a biologically active molecule. Researchers should consider this aspect when interpreting their results.

The following diagram illustrates the enzymatic degradation of ATP and the inhibitory action of ARL67156.









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